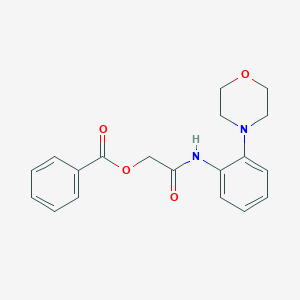
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester, also known as BM212, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BM212 is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester selectively targets the protein kinase CK2, which is involved in regulating various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester can induce cell death in cancer cells and reduce inflammation in inflammatory diseases. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cancer development and progression.
Biochemical and Physiological Effects:
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have a number of biochemical and physiological effects. In cancer cells, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester induces cell death by a process called apoptosis. It also inhibits the growth and proliferation of cancer cells by blocking the activity of CK2. In inflammatory diseases, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester reduces inflammation by inhibiting the activity of CK2 and modulating the activity of various signaling pathways. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to improve cognitive function in animal models, suggesting a potential role in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has several advantages as a research tool. It is a small molecule inhibitor that selectively targets CK2, making it a useful tool for studying the role of CK2 in various cellular processes. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have therapeutic potential in cancer, inflammatory diseases, and neurodegenerative diseases, making it a promising candidate for drug development. However, there are also limitations to using Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in lab experiments. For example, its efficacy may vary depending on the type of cancer or inflammatory disease being studied, and its potential side effects and toxicity need to be further evaluated.
Future Directions
There are several future directions for research on Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester. One potential direction is to further investigate its therapeutic potential in cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly with respect to its modulation of the Wnt/β-catenin pathway. Additionally, further research is needed to evaluate its potential side effects and toxicity, as well as its efficacy in combination with other therapies. Overall, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has the potential to be a valuable research tool and a promising candidate for drug development.
Synthesis Methods
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester can be synthesized using a multi-step process. The first step involves the reaction of 2-morpholin-4-yl-phenylcarbamic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylbenzoic acid in the presence of triethylamine to form the desired benzamide intermediate. The final step involves the reaction of the benzamide intermediate with methyl iodide to form Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester.
Scientific Research Applications
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to improve cognitive function in animal models, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
Product Name |
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C19H20N2O4/c22-18(14-25-19(23)15-6-2-1-3-7-15)20-16-8-4-5-9-17(16)21-10-12-24-13-11-21/h1-9H,10-14H2,(H,20,22) |
InChI Key |
PGMGXYXFGXRTJE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



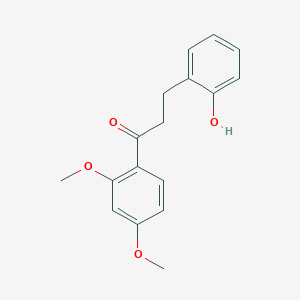
![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)
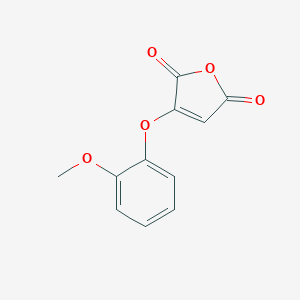
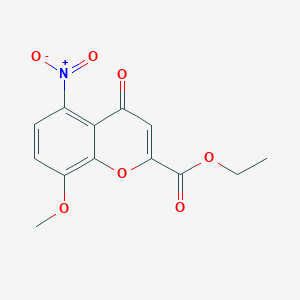
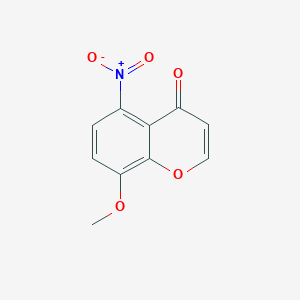
![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)
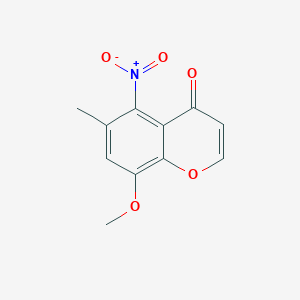
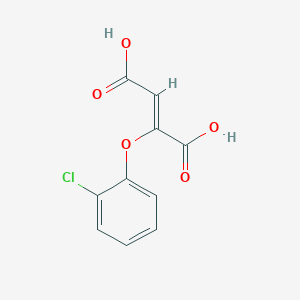
![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
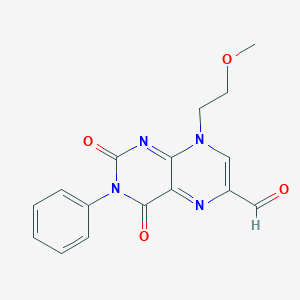
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)